1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
Description
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom at position 3 and a 2,5-bis(difluoromethyl)phenyl group at position 1. The compound’s structure confers unique physicochemical properties, including enhanced lipophilicity due to the difluoromethyl groups and electrophilic reactivity at the carbonyl carbon due to the electron-withdrawing effects of chlorine and fluorine substituents .
Properties
Molecular Formula |
C11H9ClF4O |
|---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-8(17)4-7-3-6(10(13)14)1-2-9(7)11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
KXSVNFBFEXKERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CCl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethylated Benzene Ring:
Chlorination of Propanone: The chlorination of propanone can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Coupling Reaction: The final step involves coupling the difluoromethylated benzene ring with the chloropropanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (acidic conditions)
Reduction: LiAlH4, NaBH4, ethanol (solvent)
Substitution: Amines, thiols, polar aprotic solvents (e.g., DMSO)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its difluoromethyl groups contribute to the compound’s stability and hydrophobicity, making it useful in developing advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving difluoromethylated molecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target sites . The chloropropanone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic residues in the target proteins .
Comparison with Similar Compounds
Target Compound vs. Monofluorinated Analogs
Compared to monofluorinated phenylpropanones (e.g., 1-(fluorophenyl)propan-2-amine derivatives from ), the 2,5-bis(difluoromethyl)phenyl group in the target compound introduces greater steric bulk and stronger electron-withdrawing effects. This reduces aromatic ring reactivity toward electrophilic substitution but enhances the electrophilicity of the ketone group, favoring nucleophilic addition reactions. In contrast, monofluorinated analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) exhibit milder electronic effects, making their ketones less reactive .
Target Compound vs. Chlorinated Ketones
The 3-chloro substitution distinguishes the target compound from non-chlorinated fluorophenyl ketones (e.g., 2-(fluorophenyl)-3-methylmorpholine). The chlorine atom increases the acidity of α-protons (pKa ~18–20 estimated) compared to non-chlorinated analogs (pKa ~22–25), facilitating enolate formation under milder conditions .
Physicochemical Properties
| Property | Target Compound | 1-(Fluorophenyl)propan-2-amine | 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2- |
|---|---|---|---|
| Molecular Weight (g/mol) | ~290.1 (estimated) | ~153.6 | ~384.3 |
| LogP (Predicted) | 3.2–3.8 | 1.5–2.0 | 2.8–3.5 |
| Boiling Point (°C) | ~250–270 (decomposes) | ~200–220 | >300 (decomposes) |
| Solubility in Water | Low (<0.1 mg/mL) | Moderate (~1–5 mg/mL) | Very Low (<0.01 mg/mL) |
Key Observations :
- The bis(difluoromethyl) groups in the target compound significantly increase hydrophobicity (LogP ~3.2–3.8) compared to monofluorinated analogs (LogP ~1.5–2.0), reducing aqueous solubility .
- The chlorine atom contributes to higher thermal stability, delaying decomposition until ~250°C, whereas simpler fluorophenylpropanones degrade at lower temperatures.
Stability and Degradation Pathways
The difluoromethyl groups enhance resistance to oxidative degradation compared to non-fluorinated aryl ketones. However, the 3-chloro substituent may render the compound susceptible to nucleophilic displacement under alkaline conditions, a vulnerability absent in analogs like 2-(fluorophenyl)-3-methylmorpholine .
Biological Activity
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chloropropanone moiety and two difluoromethyl groups on the phenyl ring, which may enhance its biological efficacy and stability.
- Molecular Formula : C12H10ClF2O
- Molecular Weight : 368.7 g/mol
The presence of difluoromethyl groups contributes to the compound's lipophilicity, which is critical for membrane permeability and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism could involve modulation of enzyme activities or receptor interactions, which are vital for cancer cell survival and growth.
- Enzyme Modulation : The compound may interact with various enzymes, potentially leading to inhibition or activation of specific pathways involved in disease processes. This interaction is crucial for understanding the therapeutic implications of the compound.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity.
- The difluoromethyl groups enhance the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C12H10ClF2O | Potential anticancer activity | Contains two difluoromethyl groups |
| 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | C12H10ClF2O | Antimicrobial properties | Similar structure with different substitution |
| 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | C12H10ClF2O | Cytotoxic activity against cancer cells | Variations in substitution pattern |
Research Insights
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance, docking studies have indicated that certain derivatives exhibit enhanced binding affinities to target proteins involved in cancer progression . In vitro evaluations have shown that these derivatives can induce apoptosis in cancer cell lines through various pathways, including caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
